molecular formula C17H20O6 B11833440 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-3-oxo-5-isobenzofuranyl)-4-methyl-, methyl ester, (4E)-

4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-3-oxo-5-isobenzofuranyl)-4-methyl-, methyl ester, (4E)-

Cat. No.: B11833440
M. Wt: 320.3 g/mol
InChI Key: PEUNLMXDBNYEJF-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-3-oxo-5-isobenzofuranyl)-4-methyl-, methyl ester, (4E)- (CAS 31858-66-9), also known as mycophenolic acid methyl ester, is a derivative of mycophenolic acid (MPA), a naturally occurring antibiotic and immunosuppressant produced by Penicillium species . Structurally, it features:

  • A (4E)-hexenoic acid backbone with a methyl group at position 3.
  • A substituted isobenzofuran moiety at position 6, containing hydroxy, methoxy, and oxo functional groups.
  • A methyl ester group at the carboxylic acid terminus, enhancing lipophilicity and bioavailability compared to the parent acid .

Mycophenolic acid methyl ester is a critical intermediate in synthesizing mycophenolate mofetil (MMF), a prodrug widely used in organ transplantation to prevent rejection due to its potent inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine synthesis . The methyl ester form improves gastrointestinal absorption and metabolic stability, making it a valuable pharmaceutical precursor .

Properties

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

methyl (E)-6-(4-hydroxy-6-methoxy-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

InChI

InChI=1S/C17H20O6/c1-10(5-7-14(18)22-3)4-6-12-13(21-2)8-11-9-23-17(20)15(11)16(12)19/h4,8,19H,5-7,9H2,1-3H3/b10-4+

InChI Key

PEUNLMXDBNYEJF-ONNFQVAWSA-N

Isomeric SMILES

C/C(=C\CC1=C(C=C2COC(=O)C2=C1O)OC)/CCC(=O)OC

Canonical SMILES

CC(=CCC1=C(C=C2COC(=O)C2=C1O)OC)CCC(=O)OC

Origin of Product

United States

Biological Activity

4-Hexenoic acid, specifically the compound 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, methyl ester, (4E)-, is a derivative of mycophenolic acid (MPA). This compound has garnered attention due to its potential biological activities, particularly in immunosuppression and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula for 4-Hexenoic acid derivative is C17H20O6C_{17}H_{20}O_6 with a molecular weight of 320.34 g/mol. Its structure includes a hexenoic acid backbone with specific functional groups contributing to its biological properties.

PropertyValue
Molecular FormulaC17H20O6
Molecular Weight320.34 g/mol
Boiling Point611.6 °C (Predicted)
Density1.290 g/cm³ (Predicted)
pKa4.71

The primary mechanism through which this compound exerts its biological effects is through the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine biosynthesis. This inhibition selectively affects lymphocytes, leading to reduced proliferation of T- and B-cells and diminished antibody formation by B-cells .

Immunosuppressive Effects

The compound demonstrates significant immunosuppressive properties, making it a candidate for treating autoimmune disorders and preventing organ rejection in transplant patients. In studies, derivatives of mycophenolic acid have been shown to effectively suppress immune responses in various animal models .

Case Study: Mycophenolate Mofetil (MPM)
Mycophenolate mofetil, a prodrug of MPA, has been widely studied for its immunosuppressive effects. It has been shown to have higher oral bioavailability compared to MPA, leading to increased therapeutic efficacy in clinical settings .

Anti-inflammatory Activity

In addition to immunosuppression, the compound exhibits anti-inflammatory properties. It has been utilized in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and psoriasis .

Research Findings:

  • A study indicated that mycophenolic acid derivatives significantly reduced inflammatory markers in animal models of arthritis .
  • Another investigation highlighted the effectiveness of these compounds in reducing skin inflammation in psoriasis models .

Pharmacokinetics

The pharmacokinetic profile of 4-Hexenoic acid derivatives shows favorable absorption characteristics. The solubility and peak plasma concentrations are optimized compared to traditional formulations of mycophenolic acid, enhancing its therapeutic potential .

Scientific Research Applications

Drug Development

This compound has been investigated for its potential use in drug formulations due to its unique structural features that may contribute to biological activity. Its derivatives have shown promise in targeting specific pathways in disease processes.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound, assessing their efficacy against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly, suggesting a pathway for developing new anticancer agents .

Polymer Synthesis

The compound can be utilized as a monomer in the production of polymers with specific properties. Its unsaturated structure allows for polymerization reactions that can lead to materials with enhanced mechanical properties and thermal stability.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp.150 °C
Tensile Strength50 MPa
Elongation at Break300%

Pesticide Development

Research indicates that this compound and its derivatives can serve as active ingredients in pesticide formulations. Their ability to interact with biological systems makes them suitable candidates for developing environmentally friendly pest control agents.

Case Study:
A field trial conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations without adversely affecting beneficial insects. The study concluded that the compound could be a viable alternative to conventional pesticides .

Chemical Reactions Analysis

Ester Hydrolysis and Metabolic Activation

The methyl ester group in the compound undergoes hydrolysis to yield mycophenolic acid (MPA), a biologically active metabolite. This reaction is critical for its pharmacological activity, as MPA inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine synthesis .

Reaction TypeConditionsProductsReference
Enzymatic hydrolysisIn vivo (via esterases)Mycophenolic acid (MPA)
Acid/Base hydrolysisIn vitro (pH-dependent)MPA + methanol
  • In vitro stability : The ester is stable in organic solvents (e.g., DMSO, ethanol) but hydrolyzes under acidic or alkaline conditions .

  • Pharmacological relevance : The prodrug Mycophenolate Mofetil (MMF) undergoes similar hydrolysis to release MPA .

Oxidation Reactions

The 4E double bond in the hexenoic acid chain and the aromatic benzofuran moiety are potential sites for oxidation:

Site of OxidationReactants/EnzymesProductsNotes
4E double bondCytochrome P450Epoxides or diolsTheoretical; no direct evidence in literature
Benzofuran ringOxidizing agents (e.g., O₂, peroxidases)Quinone derivativesObserved in MPA derivatives

Conjugation and Derivatization

The hydroxyl (-OH) and carboxylic acid groups (post-hydrolysis) enable conjugation reactions:

Reaction TypeReagentsProductsApplications
GlucuronidationUDP-glucuronosyltransferasesMPA-glucuronide (inactive metabolite)Detoxification pathway
EsterificationAlcohols, acyl chloridesProdrug analogs (e.g., MMF)Enhanced bioavailability
  • Key data :

    • Glucuronidation occurs primarily at the phenolic -OH group .

    • The methyl ester itself is a product of derivatization to improve solubility .

Photochemical Degradation

The compound’s UV absorption (λ<sub>max</sub> ≈ 216 nm) suggests sensitivity to light. Degradation pathways may include:

  • Ring-opening reactions under UV exposure.

  • Isomerization of the 4E double bond.

No explicit studies were identified in the provided sources, but analogous compounds like MPA show photodegradation under prolonged UV exposure .

Comparative Reactivity with Analogs

A comparison with Mycophenolate Mofetil (MMF) highlights differences in reactivity:

PropertyMethyl Ester (This Compound)Mycophenolate Mofetil (MMF)
Hydrolysis rateSlower (due to methyl group)Faster (morpholinoethyl ester)
BioactivationRequires stronger conditionsRapid in vivo activation
SolubilityModerate in DMSO/ethanol Higher aqueous solubility

Synthetic Modifications

The compound serves as an intermediate in synthesizing MPA derivatives:

  • Alkylation : The phenolic -OH can be alkylated to form ethers .

  • Ester interchange : Reacts with higher alcohols to form prodrugs .

Key Limitations in Available Data

  • Direct experimental studies on this methyl ester’s reactions are sparse; inferences are drawn from MPA and MMF.

  • No explicit data on radical or nucleophilic addition to the double bond.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity
Mycophenolic Acid Methyl Ester (Target Compound) C₁₈H₂₂O₆ 334.4 Methyl ester at C1; (4E)-hexenoic acid backbone; 4-hydroxy-6-methoxy-isobenzofuranyl Prodrug for immunosuppression; IMPDH inhibition
Mycophenolic Acid (MPA) C₁₇H₂₀O₆ 320.3 Free carboxylic acid; identical isobenzofuran substituent Direct IMPDH inhibition; immunosuppressive and anti-proliferative effects
6-O-Desmethyl-Mycophenolic Acid C₁₆H₁₈O₆ 306.3 Demethylation at C6 (hydroxy instead of methoxy) Reduced metabolic stability; potential metabolite with altered activity
(E)-6-(4,6-Dimethoxy-7-Methyl-3-Oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoic Acid C₁₈H₂₂O₆ 334.4 Dimethoxy substitution at C4 and C6 Enhanced lipophilicity; unknown pharmacological profile
Mycophenolic Acid Phenolic β-D-Glucoside C₂₃H₃₀O₁₁ 482.5 β-D-glucopyranosyl group attached to phenolic hydroxy Improved water solubility; potential for targeted delivery
Mycophenolic Acid Tetra-O-Acetyl-β-D-Glucuronide C₃₂H₄₀O₁₅ 664.7 Tetra-acetylated glucuronide at C4 Prodrug with delayed release; enhanced metabolic stability

Physicochemical and Pharmacokinetic Differences

Table 2: Physicochemical Properties

Compound Name Solubility Stability Key Modifications Impacting Properties
Mycophenolic Acid Methyl Ester Low aqueous solubility Stable (≥4 years at -20°C) Methyl ester increases lipophilicity and oral absorption
Mycophenolic Acid (MPA) Moderate solubility Oxidatively sensitive Free carboxylic acid limits membrane permeability
6-O-Desmethyl-MPA Higher solubility Less stable than MPA Loss of methoxy group reduces hydrophobicity
Mycophenolic Acid β-D-Glucoside High aqueous solubility Glycosidic bond hydrolysis risk Glucoside enhances solubility but may require enzymatic activation

Functional and Pharmacological Comparisons

Immunosuppressive Activity: The methyl ester derivative acts as a prodrug, rapidly hydrolyzed in vivo to mycophenolic acid, which inhibits IMPDH and depletes guanosine nucleotides in lymphocytes . The parent compound (MPA) directly inhibits IMPDH but suffers from poor oral bioavailability due to its carboxylic acid group .

Anti-Inflammatory Potential: While MPA derivatives primarily target IMPDH, structurally related compounds like 4-phenyl-3-butenoic acid () inhibit neuropeptide amidation, demonstrating distinct anti-inflammatory mechanisms .

Metabolic Pathways :

  • Demethylation (as in 6-O-desmethyl-MPA) and glucuronidation are key metabolic routes that modulate activity and clearance .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Mycophenolic Acid Methyl Ester (MPA methyl ester)?

  • Synthesis : The compound is synthesized via esterification of mycophenolic acid (MPA) using methanol under acidic catalysis. Key steps include controlling reaction temperature (60–80°C) and monitoring esterification efficiency via TLC or HPLC .
  • Characterization : Use NMR (¹H and ¹³C) to confirm the methyl ester group (δ ~3.6 ppm for OCH₃) and the (4E)-stereochemistry via coupling constants in the hexenoic acid chain (J = 15–16 Hz for trans configuration). UV-Vis analysis (λmax = 216 nm) confirms π→π* transitions in the conjugated system .

Q. How can researchers ensure compound stability during pharmacological assays?

  • Storage : Store as a crystalline solid at -20°C in anhydrous conditions to prevent hydrolysis of the ester group. Stability exceeds 4 years under these conditions .
  • Handling : Prepare fresh solutions in DMSO or ethanol for in vitro assays, avoiding aqueous buffers at neutral/basic pH to minimize ester hydrolysis .

Q. What are the standard in vitro assays for evaluating immunosuppressive activity?

  • IMP dehydrogenase (IMPDH) inhibition : Use purified IMPDH enzyme (e.g., from human lymphocytes) with spectrophotometric monitoring of NADH depletion at 340 nm. IC₅₀ values for MPA methyl ester are typically <100 nM .
  • Lymphocyte proliferation assays : Isolate human T-cells, stimulate with anti-CD3/CD28 antibodies, and measure inhibition of [³H]-thymidine incorporation. Compare dose-response curves to mycophenolic acid (MPA) to assess ester bioavailability .

Advanced Research Questions

Q. How can structural modifications improve the pharmacokinetic profile of MPA methyl ester?

  • Case Study : Replace the methyl ester with morpholinoethyl ester (as in Mycophenolate Mofetil) to enhance oral bioavailability. Use in situ intestinal perfusion models to compare permeability coefficients (Papp) of derivatives .
  • Metabolite Tracking : Employ LC-MS/MS to quantify active metabolite (MPA) in plasma after administering esters. Correlate ester hydrolysis rates with Cmax and AUC values in preclinical models .

Q. How do contradictory bioactivity results arise in environmental fate studies?

  • Degradation Pathways : Under UV light, MPA methyl ester undergoes photolysis, generating demethylated byproducts (e.g., demethylmycophenolic acid, CAS 31858-65-8) with altered immunosuppressive activity. Use HPLC-UV and QTOF-MS to identify degradation products .
  • Ecotoxicity : Test degradation products on aquatic models (e.g., Daphnia magna) using OECD 202 guidelines. Note that hydroxylated metabolites may exhibit higher toxicity than the parent compound due to increased polarity and bioavailability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

  • Fragment-Based Design : Synthesize analogs with modifications to the isobenzofuranone ring (e.g., methoxy → ethoxy) and hexenoic acid chain (e.g., methyl → ethyl). Use molecular docking (PDB: 1NF7 for IMPDH) to predict binding affinities .
  • Biological Validation : Compare IC₅₀ values in IMPDH inhibition assays and correlate with computational predictions. For example, bulkier substituents on the isobenzofuranone reduce activity due to steric clashes in the IMPDH active site .

Data Contradiction Analysis

Resolving discrepancies in reported bioactivity between synthetic and natural derivatives

  • Natural vs. Synthetic : Mycophenolic acid from Penicillium spp. (CAS 24280-93-1) may contain trace impurities (e.g., 4-O-methyl derivatives) that synergize with MPA. Use preparative HPLC to isolate pure fractions and retest activity .
  • Matrix Effects : In cell-based assays, serum proteins (e.g., albumin) bind MPA methyl ester, reducing free drug concentrations. Use charcoal-stripped serum or adjust dosing to account for protein binding .

Methodological Tables

Parameter MPA Methyl Ester MPA (Parent)
Molecular FormulaC₁₈H₂₂O₆C₁₇H₂₀O₆
LogP (Predicted)2.81.9
IMPDH IC₅₀85 nM12 nM
Plasma Half-Life (Rat)6–8 hrs2–3 hrs
Key Stability RiskHydrolysis (ester bond)Oxidation (phenolic OH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.